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molecular formula C7H8ClN5 B8450480 Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride

Pyrazolo[1,5-a]pyrazine-3-carboximidamide hydrochloride

Cat. No. B8450480
M. Wt: 197.62 g/mol
InChI Key: POKILJYUVHLKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206183B2

Procedure details

Freshly prepared sodium methoxide (0.44 g, 8.1 mmol) was added to a suspension of pyrazolo[1,5-a]pyrazine-3-carbonitrile (Preparation 24b, 6.09 g, 42.3 mmol) in anhydrous methanol (350 mL) and the mixture was stirred at ambient temperature. After 20 hours, further sodium methoxide (0.44 g, 8.1 mmol) was added and the reaction mixture was stirred for a further 48 hours. Ammonium chloride (3.91 g, 73.1 mmol) was added and the mixture was stirred and heated to 70° C. in a sealed tube. After 3 days, the mixture was concentrated to dryness to give a solid which was suspended in ethyl acetate and stirred overnight. The precipitate was filtered and dried in vacuo to give the crude title compound (8.50 g, >100%) as a white solid which was used in the next synthetic step without further purification.
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
3.91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N:4]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[C:6]([C:13]#[N:14])[CH:5]=1.[Cl-:15].[NH4+:16]>CO.C(OCC)(=O)C>[ClH:15].[N:4]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[C:6]([C:13](=[NH:16])[NH2:14])[CH:5]=1 |f:0.1,3.4,7.8|

Inputs

Step One
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6.09 g
Type
reactant
Smiles
N1=CC(=C2N1C=CN=C2)C#N
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.44 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
3.91 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 48 hours
Duration
48 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. in a sealed tube
WAIT
Type
WAIT
Details
After 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a solid which
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.N1=CC(=C2N1C=CN=C2)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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